4-Bromo-2-methylaniline
Overview
Description
4-Bromo-2-methylaniline, also known as 2-Amino-5-bromotoluene or 4-Bromo-o-toluidine, is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atoms at the 4th and 2nd positions on the benzene ring are substituted by a bromine atom and a methyl group, respectively. This compound is a white to light yellow crystalline powder and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
4-Bromo-2-methylaniline, also known as 2-Amino-5-bromotoluene or 4-Bromo-o-toluidine , is a chemical compound that primarily targets organic synthesis processes. It is often used as a reagent in the synthesis of other chemical compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can participate in palladium-catalyzed selective amination reactions . The bromine atom in the compound can act as a good leaving group, allowing the compound to undergo substitution reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reaction it is involved in. In the case of palladium-catalyzed amination, the compound can contribute to the formation of new carbon-nitrogen bonds .
Pharmacokinetics
Like many aromatic amines, it is likely to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. In general, it serves as a building block in the synthesis of more complex molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The presence of other reactants, catalysts, and solvents can also affect its reactivity and the outcomes of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylaniline can be synthesized through several methods. One common method involves the bromination of 4-methylaniline (p-toluidine). The process typically includes the following steps:
Acetylation: 4-Methylaniline is first acetylated using acetic anhydride to form N-acetyl-4-methylaniline.
Bromination: The acetylated product is then brominated using bromine in the presence of a catalyst such as iron (III) bromide.
Hydrolysis: The brominated product is hydrolyzed using aqueous base to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group is strongly activating and ortho- and para-directing, making the compound highly reactive in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst like iron (III) bromide.
Acetylation: Acetic anhydride in the presence of a base.
Hydrolysis: Aqueous base such as sodium hydroxide (NaOH).
Major Products:
Bromination: 2,4,6-Tribromo-4-methylaniline.
Acetylation: N-acetyl-4-methylaniline.
Hydrolysis: this compound.
Scientific Research Applications
4-Bromo-2-methylaniline is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, such as dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.
Industry: this compound is used in the production of agrochemicals, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-4-methylaniline: Similar structure but with bromine and methyl groups at different positions.
4-Chloro-2-methylaniline: Chlorine atom instead of bromine.
4-Methyl-2-nitroaniline: Nitro group instead of bromine.
Uniqueness: 4-Bromo-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both an amino group and a bromine atom on the benzene ring makes it particularly useful in electrophilic and nucleophilic substitution reactions .
Properties
IUPAC Name |
4-bromo-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHYYOCUCGCSBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060399 | |
Record name | Benzenamine, 4-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-75-5 | |
Record name | 4-Bromo-2-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenamine, 4-bromo-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-methylaniline | |
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Record name | Benzenamine, 4-bromo-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenamine, 4-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.656 | |
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Record name | 4-Bromo-2-methylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMA73XX2XU | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the unique properties of 4-Bromo-2-methylaniline as a co-crystal former?
A: this compound is being explored for its potential in developing thermochromic co-crystals. Research shows that when co-crystallized with 3,5-dinitrobenzoic acid, the resulting material exhibits a color change in response to temperature variations. [] This property makes these co-crystals interesting for applications like temperature sensors. Further research is being conducted to understand the phase transition behavior and melting points of these co-crystals using techniques like hot-stage microscopy. []
Q2: How does the structure of this compound relate to its reactivity in organic synthesis?
A: The presence of both a bromine atom and an amine group on the aromatic ring makes this compound a versatile building block in organic synthesis. The bromine atom can participate in reactions like Suzuki coupling, allowing for the introduction of various substituents onto the aromatic ring. [] This strategy was used to synthesize a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives with potential applications in non-linear optics. []
Q3: Are there any specific challenges associated with the synthesis of this compound?
A: Direct bromination of aniline derivatives can lead to the formation of undesired isomers and multiple bromination products. Research highlights a method for selective synthesis of this compound through a bromination-isomerization strategy. [] This method addresses the challenge of selectivity, leading to a higher yield of the desired product.
Q4: Can computational chemistry tools provide insights into the properties of this compound derivatives?
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the structural characteristics and reactivity of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. [] These calculations provide information about frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and reactivity descriptors like ionization energy and electron affinity, which are crucial for understanding their chemical behavior and potential applications. []
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